

"discovery and history of itaconic acid and its salts"

Author: BenchChem Technical Support Team. **Date:** December 2025

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An In-depth Technical Guide on the Discovery and History of Itaconic Acid and Its Salts

Abstract

Itaconic acid, a dicarboxylic acid with a unique methylene group, has traversed a remarkable journey from a laboratory curiosity to a key platform chemical and a significant player in mammalian immunometabolism. This technical guide provides a comprehensive overview of the discovery and history of itaconic acid and its salts, tailored for researchers, scientists, and drug development professionals. It delves into the initial chemical synthesis, the pivotal shift to biotechnological production, and the recent groundbreaking discovery of its role in the innate immune system. This document presents quantitative data in structured tables, details key historical experimental protocols, and utilizes Graphviz diagrams to illustrate critical pathways and workflows, offering a thorough resource for understanding the multifaceted history of this important molecule.

The Dawn of Itaconic Acid: Chemical Discovery and Synthesis

The story of itaconic acid begins in the 19th century with the thermal decomposition of citric acid. In 1836, the Swiss chemist Samuel Baup was the first to describe a novel substance obtained from the pyrolysis of citric acid, which he named "citricic acid".^[1] A few years later, in 1840, Crassus identified the same compound as a product of the third stage of thermal

decomposition of citric acid and proposed the name "itaconic acid," an anagram of "aconitic acid," one of its precursors.[2][3][4]

Early chemical synthesis methods were inefficient and not commercially viable. The primary route involved the destructive distillation of citric acid, which yielded itaconic anhydride that was subsequently hydrolyzed.[5] Fittig, in 1877, reported a yield of approximately 21% from this method.[1] Other chemical synthesis approaches that were explored included the decarboxylation of aconitic acid, the oxidation of isoprene, and the oxidation of mesityl oxide followed by isomerization.[2][6][7] However, these methods were plagued by low yields and the need for multiple steps, preventing large-scale industrial production.[2][6] The polymerization of itaconic acid esters was first noted by Swarts in 1873, hinting at its potential in polymer chemistry.[4][8]

A Paradigm Shift: The Advent of Biotechnological Production

The trajectory of itaconic acid production changed dramatically with the discovery of its microbial synthesis. In 1931, Japanese mycologist Kono Kinoshita reported that a filamentous fungus, which he isolated from salted prune juice and named *Aspergillus itaconicus*, could produce itaconic acid from sugars.[2][3][4] His experiments, simulating the natural high-sugar and high-salt environment of the fungus, achieved a yield of up to 0.24 grams of itaconic acid per gram of substrate.[2][4] Despite this breakthrough, Kinoshita's surface culture method was not developed for commercial purposes.[1][2]

A significant advancement came in 1939 when Calam et al. demonstrated that strains of *Aspergillus terreus* could also produce itaconic acid, and often in greater quantities than *A. itaconicus*. [2] This discovery laid the groundwork for industrial fermentation. Subsequent research, particularly at the Northern Regional Research Laboratory (NRRL), identified *A. terreus* NRRL 1960 as a particularly prolific producer.[2] This strain became the workhorse for most subsequent research and commercial production. In 1945, Pfizer Inc. filed the first patent for the industrial production of itaconic acid via submerged aerobic fermentation, marking its entry into the company's product portfolio.[2][4] This biotechnological route proved to be far more efficient and economical than chemical synthesis, and today, nearly all itaconic acid is produced through the fermentation of carbohydrates by *Aspergillus terreus*.

A New Frontier: Discovery of Itaconic Acid in Mammalian Immunology

For decades, itaconic acid was primarily viewed as an industrial chemical. However, a paradigm shift occurred in 2011 when Strelko et al. reported its production by mammalian cells, specifically in cultured mouse macrophages and brain tumor cells.^[5] This discovery opened up a new field of research into the biological role of itaconic acid in mammals. In 2013, Michelucci et al. elucidated the biosynthetic pathway, demonstrating that itaconic acid is synthesized from the tricarboxylic acid (TCA) cycle intermediate, cis-aconitate, by the enzyme cis-aconitate decarboxylase, also known as immune-responsive gene 1 (IRG1 or ACOD1).^[3]

The expression of IRG1 is significantly upregulated in macrophages and other immune cells upon stimulation with inflammatory signals like lipopolysaccharide (LPS), a component of Gram-negative bacteria.^{[3][5]} This finding positioned itaconic acid as a key metabolite in the innate immune response. Subsequent research has revealed its multifaceted roles as both an antimicrobial and an anti-inflammatory agent. Its antimicrobial properties are attributed to its ability to inhibit isocitrate lyase, a key enzyme in the glyoxylate shunt of some bacteria, and succinate dehydrogenase (Complex II) in the electron transport chain.^[9] Its anti-inflammatory effects are mediated through various mechanisms, including the inhibition of pro-inflammatory cytokine production. This surprising discovery has transformed our understanding of itaconic acid from a simple industrial building block to a crucial modulator of mammalian immunity, with potential therapeutic applications in infectious and inflammatory diseases.^[9]

Quantitative Milestones in Itaconic Acid Production

The following table summarizes key quantitative data from the historical development of itaconic acid production, highlighting the significant increase in yield with the transition from chemical to biological methods.

Year	Method	Precursor/Substrate	Reported Yield	Investigator/Company
1877	Chemical Synthesis (Destructive Distillation)	Citric Acid	~21% of citric acid consumed	Fittig
1931	Chemical Synthesis (Improved Distillation)	Citric Acid	Up to 47% of citric acid consumed	Shriner et al.
1931	Microbial Fermentation (Surface Culture)	Sugars	Up to 0.24 g/g of substrate	Kinoshita
1939	Microbial Fermentation (Surface Culture)	Glucose (50 g/L)	0.12 g/g of substrate after 25 days	Calam et al.
1945	Microbial Fermentation (Submerged)	Sucrose	28% of theoretical yield after 14 days	Pfizer Company (Kane et al.)
1945	Microbial Fermentation (Improved)	Glucose (100 g)	30 g of Itaconic Acid (42% of theoretical)	Lockwood and Ward

Key Historical Experimental Methodologies

Chemical Synthesis: Pyrolysis of Citric Acid (Fittig, 1877)

The earliest methods for producing itaconic acid relied on the thermal decomposition of citric acid. While detailed protocols from the 19th century are sparse, the general procedure involved:

- **Heating:** Anhydrous citric acid was heated in a distillation apparatus.

- **Decomposition:** Upon heating, citric acid undergoes a series of reactions, including dehydration and decarboxylation, to form intermediates like aconitic acid and subsequently itaconic anhydride.
- **Distillation:** The volatile itaconic anhydride was distilled off from the reaction mixture.
- **Hydrolysis:** The collected itaconic anhydride was then treated with water to hydrolyze it into itaconic acid.
- **Purification:** The resulting itaconic acid was purified, typically by recrystallization from water.

This process was inefficient and difficult to control, leading to the formation of various byproducts and low yields.

Microbial Production: Surface Culture Fermentation (Kinoshita, 1931)

Kinoshita's pioneering work established the foundation for the biotechnological production of itaconic acid. His methodology was designed to mimic the natural environment of the *Aspergillus itaconicus* fungus:

- **Medium Preparation:** A liquid culture medium was prepared with a high concentration of sugars (e.g., glucose, sucrose) and a significant concentration of chlorides (e.g., sodium chloride), reflecting the salted prune juice from which the fungus was isolated.
- **Inoculation:** The surface of the sterile medium in shallow culture vessels was inoculated with spores of *Aspergillus itaconicus*.
- **Incubation:** The cultures were incubated at a suitable temperature for an extended period, allowing a mycelial mat to form on the surface of the liquid.
- **Fermentation:** The fungus, growing on the surface with access to atmospheric oxygen, metabolized the sugars in the medium and secreted itaconic acid.
- **Harvesting and Extraction:** After the fermentation period, the liquid medium was separated from the fungal biomass. Itaconic acid was then recovered from the broth, typically through crystallization after concentration and acidification.

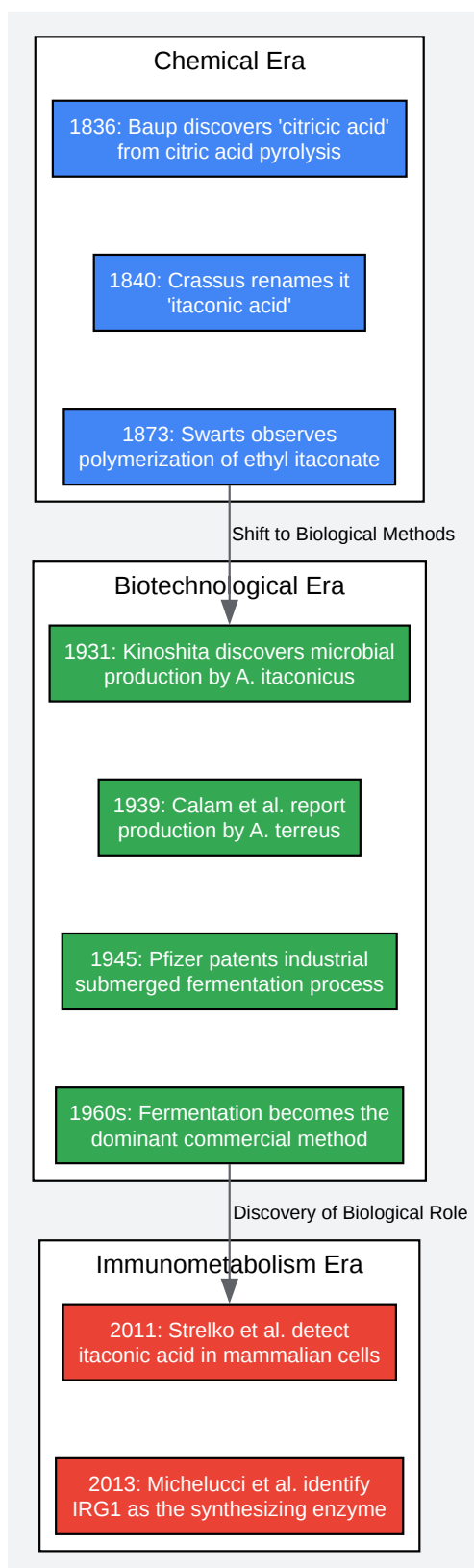
Microbial Production: Submerged Aerobic Fermentation (Pfizer, 1945)

The development of submerged fermentation was a critical step for industrial-scale production. This method allowed for better control of environmental parameters and higher productivity:

- **Medium Formulation:** A nutrient-rich medium containing a carbohydrate source (e.g., glucose, molasses), a nitrogen source (e.g., ammonium salts, corn steep liquor), and essential minerals was prepared and sterilized in a fermenter.
- **Inoculation:** The sterile medium was inoculated with a culture of a high-yielding strain of *Aspergillus terreus* (e.g., NRRL 1960).
- **Fermentation Conditions:** The fermentation was carried out in a stirred-tank bioreactor under controlled conditions:
 - **Aeration:** Sterile air was sparged through the medium to provide the necessary oxygen for the aerobic metabolism of the fungus.
 - **Agitation:** The medium was continuously agitated to ensure uniform distribution of nutrients and oxygen and to keep the fungal mycelium in suspension.
 - **pH Control:** The pH of the medium was monitored and controlled, often maintained in a slightly acidic range to favor itaconic acid production.[\[10\]](#)
 - **Temperature Control:** The temperature was maintained at an optimal level for the growth of *A. terreus* and itaconic acid synthesis.
- **Downstream Processing:** Upon completion of the fermentation, the fungal biomass was filtered out. The itaconic acid was then recovered from the fermentation broth through a series of steps that could include concentration, crystallization, and purification.

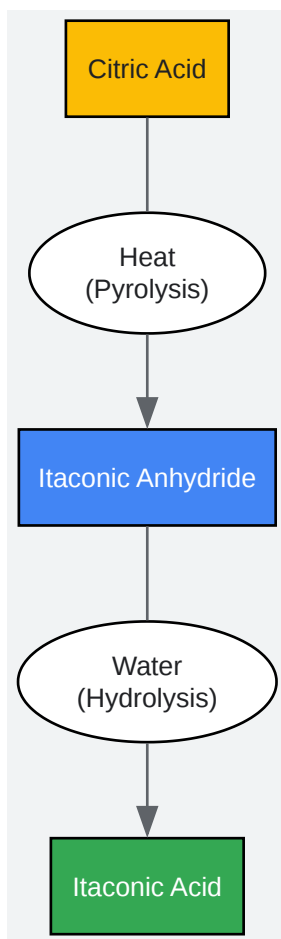
Visualizing the Journey: Diagrams of Key Processes

The following diagrams, generated using the DOT language, illustrate key aspects of the discovery and production of itaconic acid.



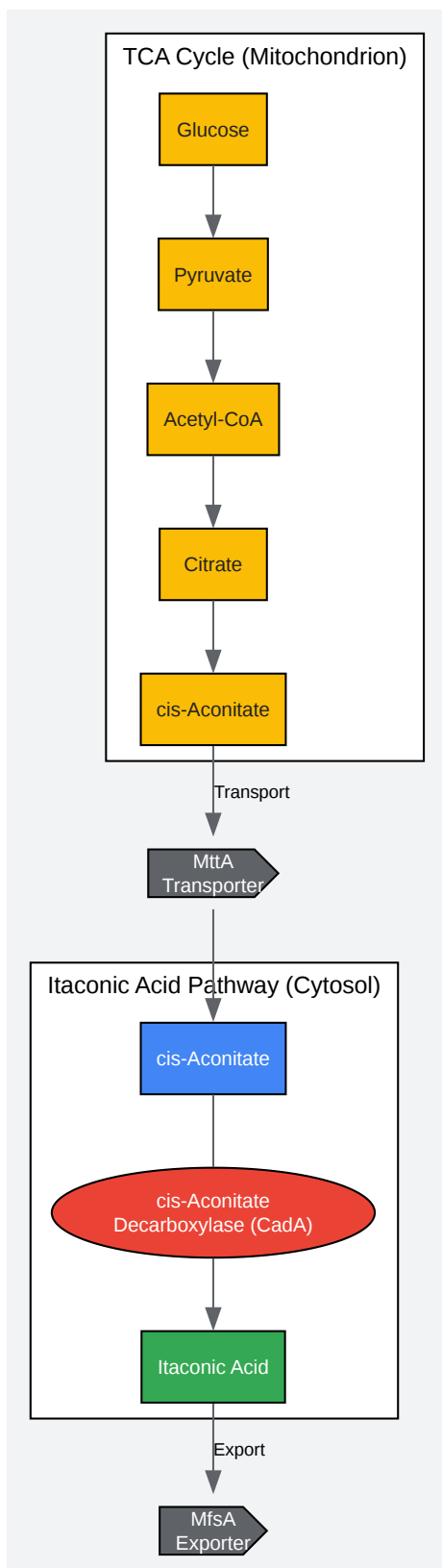
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Caption: A timeline of key milestones in the discovery and development of itaconic acid.



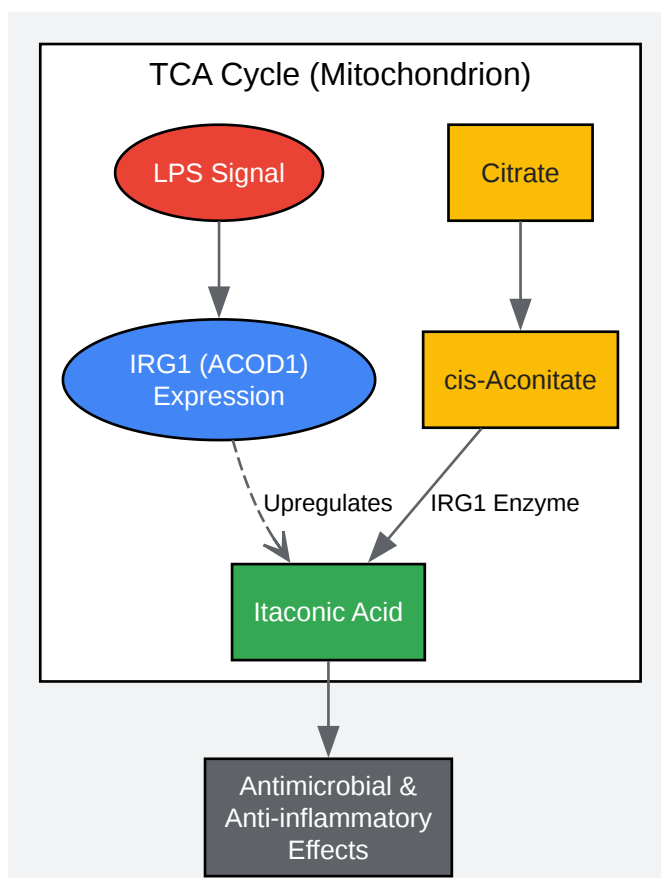
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Caption: Chemical synthesis of itaconic acid via pyrolysis of citric acid.



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Caption: Biosynthetic pathway of itaconic acid in *Aspergillus terreus*.



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- To cite this document: BenchChem. ["discovery and history of itaconic acid and its salts"]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b3053419#discovery-and-history-of-itaconic-acid-and-its-salts]

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